molecular formula C30H30N10 B106342 Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine CAS No. 510758-28-8

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine

Cat. No.: B106342
CAS No.: 510758-28-8
M. Wt: 530.6 g/mol
InChI Key: WKGZJBVXZWCZQC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

TBTA plays a significant role in biochemical reactions, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . It is believed that TBTA promotes catalysis through the stabilization of the copper(I)-oxidation state, while still allowing for the catalytic cycle of the CuAAC reaction to proceed . This interaction with copper(I) ions is crucial for the function of TBTA in biochemical reactions.

Cellular Effects

The cellular effects of TBTA are primarily related to its role in the CuAAC reaction. By facilitating this reaction, TBTA enables the tagging of proteins and enzymes, which can be crucial for studying cellular processes

Molecular Mechanism

The molecular mechanism of TBTA is closely tied to its role in the CuAAC reaction. TBTA acts as a ligand, forming a complex with copper(I) ions . This complex is believed to stabilize the copper(I)-oxidation state, enabling the CuAAC reaction to proceed . This reaction is a key step in the tagging of proteins and enzymes, a process that is crucial for many biochemical studies .

Temporal Effects in Laboratory Settings

The temporal effects of TBTA in laboratory settings are largely dependent on the specific experimental conditions. As a catalyst in the CuAAC reaction, TBTA’s effectiveness may vary over time depending on factors such as the concentration of copper(I) ions and the presence of other reactants

Metabolic Pathways

TBTA is involved in the CuAAC reaction, a type of click chemistry

Transport and Distribution

Given its role as a ligand in the CuAAC reaction, it is likely that TBTA interacts with copper(I) ions and potentially other biomolecules within the cell . Specific details regarding its localization or accumulation within cells are currently lacking.

Subcellular Localization

Given its role in the CuAAC reaction, it is likely that TBTA is present wherever this reaction occurs within the cell

Preparation Methods

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine can be synthesized through a click reaction between tripropargylamine and benzyl azide . The synthetic route involves the following steps:

Comparison with Similar Compounds

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine is often compared with other triazole-based ligands such as triphenyltin (TPhTA) and tributyltin (this compound) 2-[4-(dimethylamino)phenylazo]benzoates . While both this compound and TPhTA are effective in stabilizing copper(I) ions, this compound is more toxic and induces morphological alterations in red blood cells . Additionally, this compound has shown promising results in stabilizing both copper(I) and copper(II) ions without requiring an inert atmosphere or anhydrous conditions .

Conclusion

Tris(benzyltriazolylmethyl)amine is a versatile compound with significant applications in various scientific fields. Its unique ability to stabilize copper(I) ions makes it an invaluable tool in click chemistry and related biochemical applications. The compound’s synthesis, chemical reactions, and mechanism of action highlight its importance in modern research and industry.

Properties

IUPAC Name

1-(1-benzyltriazol-4-yl)-N,N-bis[(1-benzyltriazol-4-yl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N10/c1-4-10-25(11-5-1)16-38-22-28(31-34-38)19-37(20-29-23-39(35-32-29)17-26-12-6-2-7-13-26)21-30-24-40(36-33-30)18-27-14-8-3-9-15-27/h1-15,22-24H,16-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGZJBVXZWCZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)CN(CC3=CN(N=N3)CC4=CC=CC=C4)CC5=CN(N=N5)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458589
Record name Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine
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Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510758-28-8
Record name Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine
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Record name Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine
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Record name Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine
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Record name Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine
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Record name TRIS((1-BENZYL-1H-1,2,3-TRIAZOL-4-YL)METHYL)AMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of tetrabromoterephthalic acid?

A1: The molecular formula for tetrabromoterephthalic acid (TBTA) is C8H2Br4O4. It has a molecular weight of 485.7 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize TBTA?

A2: Researchers frequently employ single-crystal X-ray diffraction analysis, elemental analysis, infrared spectroscopy (IR), and thermogravimetric analysis (TGA) to fully characterize TBTA and its complexes. [, , , ]

Q3: How does TBTA typically behave in crystal structures?

A3: TBTA commonly acts as a bridging ligand in crystal structures, connecting metal centers to form diverse architectures like 1D chains, 2D grids, and 3D frameworks. Its bromide substituents can engage in halogen bonding, further influencing the crystal packing. [, , , , , , ]

Q4: What role does hydrogen bonding play in TBTA-containing crystal structures?

A4: Hydrogen bonding is crucial in TBTA complexes. It can occur between coordinated water molecules and carboxylate oxygen atoms of TBTA, contributing to the formation of supramolecular frameworks and influencing the overall dimensionality of the structure. [, ]

Q5: How thermally stable is TBTA?

A5: Thermogravimetric analysis (TGA) has been used to investigate the thermal stability of TBTA and its complexes. The results indicate variations in stability depending on the specific complex formed. [, , ]

Q6: What types of metal complexes does TBTA readily form?

A6: TBTA readily forms coordination polymers with various d10 metal ions, including Zn(II), Cd(II), and Ag(I). These complexes often exhibit interesting topologies and properties, making them attractive for applications like catalysis and luminescence. [, , ]

Q7: How does the choice of co-ligand impact the structures formed with TBTA?

A7: The selection of co-ligands alongside TBTA significantly influences the resulting coordination polymer structures. For example, using flexible bis(benzimidazole) ligands can lead to diverse architectures with varying dimensionality and pore sizes. [, , ]

Q8: Can TBTA be used to design materials with specific optical properties?

A8: Yes, modifying TBTA by forming salts or co-crystals with organic base molecules can alter its optical properties. This modification can be used to tune the material's Schottky barrier effect and design materials with tailored optical behavior. []

Q9: What catalytic applications have been explored for TBTA-based complexes?

A9: TBTA-based coordination polymers have demonstrated promising catalytic activity in the photo-Fenton-like degradation of organic dyes, like Congo red and methyl orange. This activity makes them potential candidates for wastewater treatment applications. [, , ]

Q10: How does the coordination mode of TBTA affect the properties of its complexes?

A10: TBTA can adopt different coordination modes, such as bridging or chelating, depending on the metal ion and reaction conditions. This variation in coordination significantly influences the structure, stability, and properties (e.g., magnetic, catalytic, luminescent) of the resulting complexes. [, , , ]

Q11: Have computational methods been employed to study TBTA complexes?

A11: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structures and magnetic properties of TBTA-containing complexes, providing valuable insights into their behavior. [, , ]

Q12: How do peripheral substituents on tripodal ligands impact complex formation with TBTA?

A12: Research shows that peripheral substituents on tripodal ligands can significantly influence the coordination mode of TBTA and the overall structure of the resulting complex. This control arises from steric effects and the potential for non-covalent interactions. []

Q13: Is there evidence of Structure-Activity Relationship (SAR) studies involving TBTA derivatives?

A13: While direct SAR studies focusing on TBTA itself are limited within the provided research, the influence of modifying ligands used in conjunction with TBTA has been explored. These studies highlight how structural changes affect complex formation, stability, and properties like luminescence. [, , , ]

Q14: What is TBTA used for outside of coordination polymer chemistry?

A14: TBTA has found applications in diverse fields such as:

  • Organic Solar Cells: Derivatives of TBTA are employed as building blocks for non-fullerene acceptors in organic solar cells, contributing to improved open-circuit voltage (Voc) and power conversion efficiencies. []
  • PVC Thermal Stabilizers: TBTA itself can act as a thermal stabilizer for polyvinyl chloride (PVC), enhancing its resistance to degradation at elevated temperatures. []
  • Wood Preservation: Polymerization of TBTA within wood or using it in conjunction with acetylation treatments provides effective protection against termite and fungal degradation. []

Q15: How does the alkyl substitution on TBTA impact its performance in organic solar cells?

A15: Studies have shown that the alkyl chain length on TBTA derivatives significantly affects the morphology of thin films in organic solar cells. An optimal chain length is crucial for achieving efficient charge transport and high device performance. []

Q16: What is known about the toxicity of TBTA and related organotin compounds?

A16: Studies have investigated the toxicity of TBTA and other organotin compounds like tributyltin acetate (TBTA) and triphenyltin acetate (TPTA). These compounds exhibit varying degrees of toxicity to mammals and aquatic organisms, highlighting the importance of careful handling and environmental risk assessment. [, , , , ]

Q17: Has the environmental impact of TBTA been addressed in the research?

A17: While some studies focus on the antifungal and wood preservation properties of TBTA, further research is needed to fully understand its long-term environmental impact, degradation pathways, and potential for bioaccumulation. [, ]

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